

Environmental Fate and Degradation of Metrafenone: A Technical Guide

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Compound of Interest

Compound Name: Metrafenone

Cat. No.: B1676525

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Introduction

Metrafenone is a broad-spectrum fungicide belonging to the benzophenone chemical class.^[1]^[2] It is utilized in agriculture to control powdery mildew on a variety of crops, including cereals and grapes, by interfering with fungal morphogenesis, hyphal growth, and the establishment of cell polarity.^[1]^[3] Given its application directly into the environment, a thorough understanding of its fate, persistence, and degradation pathways is critical for assessing its ecological risk. This technical guide provides a comprehensive overview of the environmental behavior of **metrafenone**, summarizing key quantitative data and detailing experimental methodologies for its study.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. **Metrafenone** is a solid with low water solubility and low volatility, suggesting it will not readily partition into the air.^[4]^[5] Its octanol/water partition coefficient (Kow) indicates a potential for accumulation in fatty tissues; however, environmental studies suggest it is not expected to bioaccumulate.^[4]^[5]

Table 1: Physicochemical Properties of **Metrafenone**

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₁ BrO ₅	[1]
Molecular Mass	409.3 g/mol	[1]
Water Solubility	0.492 mg/L (at 20°C)	[6]
Vapor Pressure	0.153 mPa (at 25°C)	[6]
Log P (Kow)	4.3	[6]
Organic Carbon Partition Coefficient (Koc)	1,073 - 2,792 mL/g	[7]

Abiotic Degradation Pathways

Abiotic processes, particularly photolysis, are significant routes for **metrafenone** degradation in the environment.

Hydrolysis

Metrafenone is stable to hydrolysis across a range of environmental pH values (4, 7, and 9).[1][8] Studies conducted at an elevated temperature (50°C) showed no significant degradation over 5 days, leading to calculated half-lives of 182–365 days.[1] This indicates that hydrolysis is not a significant degradation pathway for **metrafenone** in the environment.[8]

Photolysis

Aqueous Photolysis Photodegradation in water is a major pathway for the dissipation of **metrafenone**. [7][8] The chemical is readily photodegradable, with studies in sterile water under continuous irradiation showing a half-life of approximately 3.1 days.[8] Environmental half-life calculations, which account for natural light cycles, range from 12.3 days in summer to 128 days in winter.[8] The primary degradation mechanism involves the homolytic cleavage of the carbon-bromine bond (debromination).[9][10] This process leads to the formation of numerous minor, transient degradation products and the ultimate mineralization to carbon dioxide.[8][9] The presence of nitrate ions and humic acids can promote the rate of photolysis.[9][11]

Soil Photolysis **Metrafenone** is also expected to undergo photolysis on soil surfaces when exposed to sunlight, contributing to its degradation in the terrestrial environment.[8]

Biotic Degradation Pathways

Microbial activity plays a role in the degradation of **metrafenone**, though the rate is highly dependent on environmental conditions.

Aerobic Soil Metabolism

Under aerobic conditions, **metrafenone** is persistent in soil.[4] Laboratory studies show that soil metabolism is a slow process, with reported half-lives (DT_{50}) ranging from 180 to 252 days.[12] Another assessment reported an aerobic soil metabolism half-life of 313 days for the total residues of concern (ROC).[7] Field studies suggest that approximately 40-45% of the applied **metrafenone** may carry over into the next growing season.[4]

Anaerobic Metabolism

In contrast to aerobic conditions, **metrafenone** is not persistent in anaerobic environments.[4] In anaerobic aquatic environments, metabolism occurs more readily, with half-lives reported to be between one and four weeks.[7] However, when considering the total residues of concern (ROC), the anaerobic aquatic metabolism half-life was reported to be significantly longer at 989 days.[7]

Environmental Mobility

Adsorption and Leaching

Metrafenone exhibits low mobility in soil.[4][7] Its organic carbon partition coefficient (K_{oc}) values, ranging from 1,073 to 2,792 mL/g, indicate that it binds to soil organic matter.[7][13] Consequently, the potential for **metrafenone** to leach into groundwater is low.[4][14] Column leaching studies confirm this, showing that 80-99% of the applied **metrafenone** remains in the top 10 cm of the soil column.[14]

Volatility

Due to its low vapor pressure, **metrafenone** residues are not expected in the air, and long-range atmospheric transport is not a concern.[4]

Summary of Environmental Fate Data

Table 2: Summary of **Metrafenone** Degradation and Mobility Parameters

Parameter	Matrix	Condition	Value	Reference
Hydrolysis Half-Life	Water	pH 4, 7, 9	182 - 365 days (calculated)	[1]
Aqueous Photolysis DT ₅₀	Sterile Water	Continuous Irradiation	3.1 days	[8]
Aqueous Photolysis DT ₅₀	Aquatic Environment	Calculated (Summer)	12.3 days	[8]
Aqueous Photolysis DT ₅₀	Aquatic Environment	Calculated (Winter)	128 days	[8]
Aerobic Soil Metabolism DT ₅₀	Soil	Laboratory	180 - 252 days	[12]
Aerobic Aquatic Metabolism Half-Life	Water	Aerobic	1 - 4 weeks	[7]
Anaerobic Aquatic Metabolism Half-Life	Water	Anaerobic	1 - 4 weeks	[7]
Koc	Soil	N/A	1,073 - 2,792 mL/g	[7]

Experimental Protocols

Protocol 1: Hydrolysis Study

This protocol is based on the methodology reported by the FAO/JMPR.[1]

- Preparation: Prepare sterile buffered solutions of [¹⁴C]-labeled **metrafenone** at a concentration of 0.2 mg/L in buffers of pH 4, 7, and 9.

- Incubation: Incubate the solutions in the dark under sterile conditions at a constant temperature of 50°C.
- Sampling: Collect samples after 5 days of incubation.
- Analysis: Analyze the samples using reversed-phase radio-High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and any degradation products.
- Calculation: Calculate the first-order kinetics half-life based on the degradation observed.

Protocol 2: Aqueous Photolysis Study

This protocol describes a general method for assessing aqueous photolysis.[\[8\]](#)[\[9\]](#)

- Test System: Use both sterile, buffered water (e.g., pH 7) and natural water to assess the influence of microbes and dissolved substances.
- Irradiation: Irradiate the solutions with a light source that simulates the solar spectrum (e.g., a high-pressure mercury lamp with filters for $\lambda > 290$ nm). Maintain a constant temperature.
- Control: Maintain parallel control samples in the dark to correct for any non-photolytic degradation.
- Sampling: Collect samples at defined time intervals throughout the irradiation period.
- Analysis: Analyze samples using a suitable method, such as LC-MS/MS or High-Resolution Mass Spectrometry (HR-MS), to identify and quantify the parent compound and photoproducts.[\[9\]](#)
- Calculation: Determine the photolysis half-life (DT_{50}) by plotting the concentration of **metrafenone** versus time.

Protocol 3: Soil Leaching Study

This protocol is based on a typical column leaching experiment.[\[14\]](#)

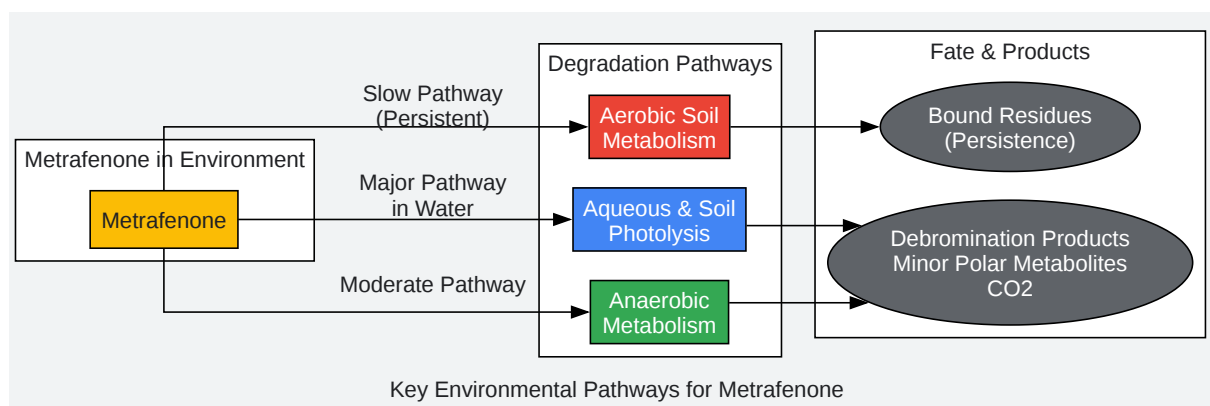
- Column Preparation: Pack glass columns with representative soils (e.g., fluvo-aquic, red, and black soils).
- Application: Apply a known concentration of **metrafenone** to the surface of the soil columns.
- Leaching: Simulate rainfall by percolating a defined volume of water (e.g., 0.01 M calcium chloride solution) through the columns over a set period.
- Sample Collection: Collect the leachate that passes through the columns. After the leaching period, section the soil columns into segments (e.g., 0-10 cm, 10-20 cm, etc.).
- Extraction & Analysis: Extract both the leachate and the soil segments with an appropriate solvent. Analyze the extracts for **metrafenone** using UPLC-MS/MS to determine its distribution in the soil profile and leachate.[\[14\]](#)

Protocol 4: General Residue Analysis

This protocol outlines a common workflow for determining **metrafenone** residues in environmental and food matrices.[\[15\]](#)[\[16\]](#)

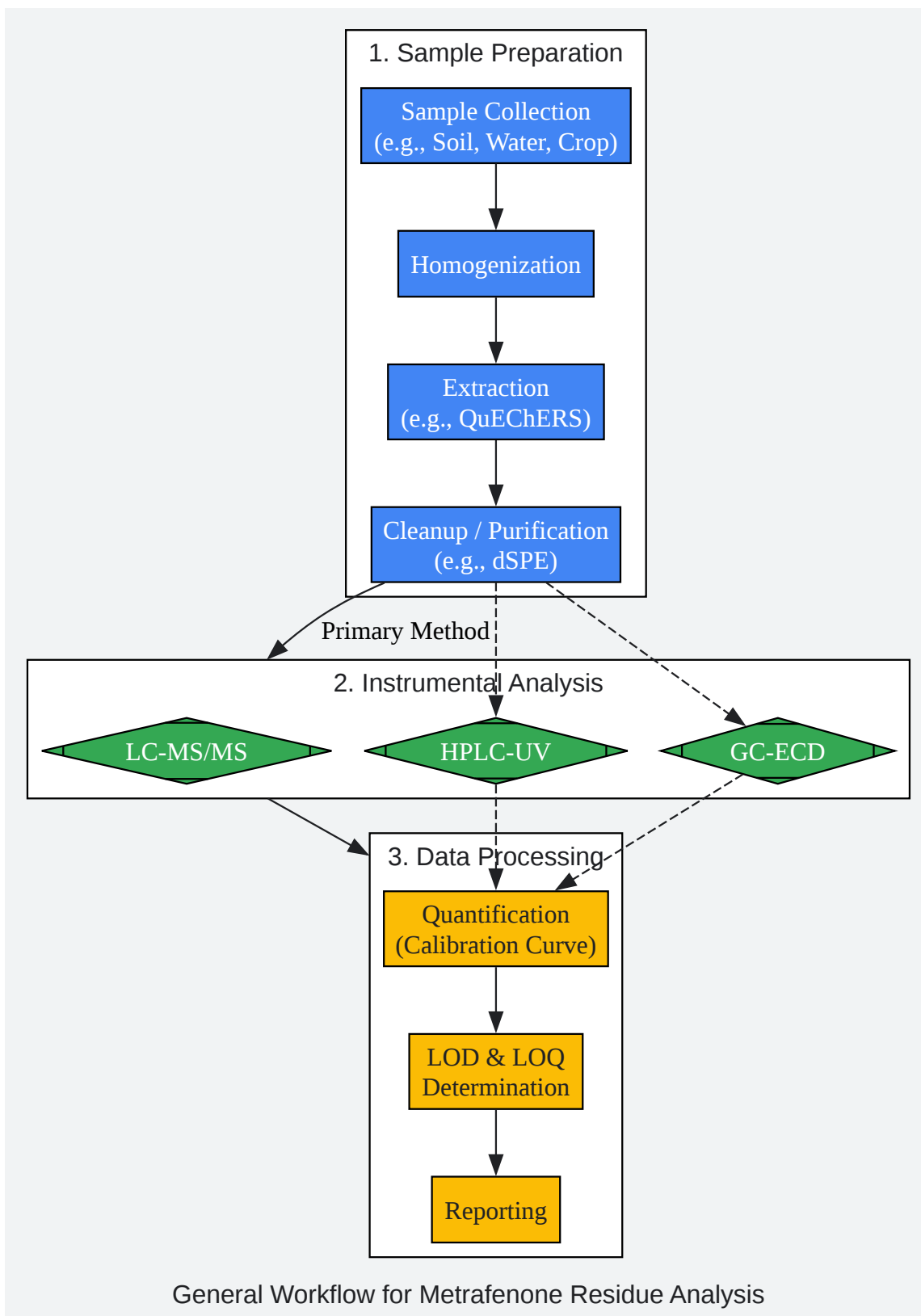
- Sample Preparation: Homogenize the collected sample (e.g., soil, crop).
- Extraction: Perform a solvent extraction, frequently using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with acetonitrile.[\[15\]](#)[\[16\]](#)
- Cleanup: Purify the extract to remove interfering matrix components using dispersive solid-phase extraction (dSPE) with adsorbents like primary secondary amine (PSA).
- Instrumental Analysis: Analyze the final extract using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification.[\[6\]](#)[\[15\]](#) Alternative methods include HPLC-UV or Gas Chromatography with an Electron Capture Detector (GC-ECD).[\[15\]](#)[\[16\]](#)
- Quantification: Determine the concentration of **metrafenone** by comparing the instrument response to a calibration curve prepared from certified reference standards.

Visualizations



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Caption: Logical flow of **Metrafenone**'s primary environmental degradation pathways.



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Caption: Standard experimental workflow for the analysis of **Metrafenone** residues.

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